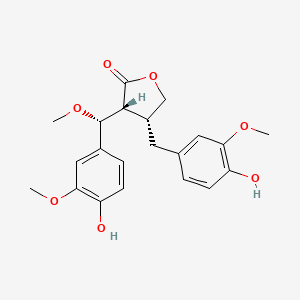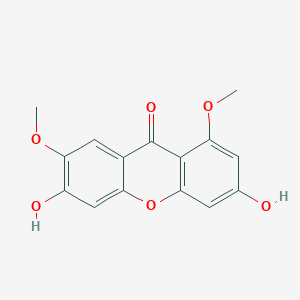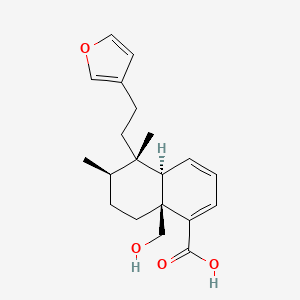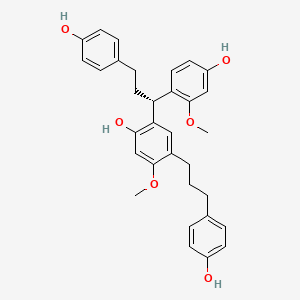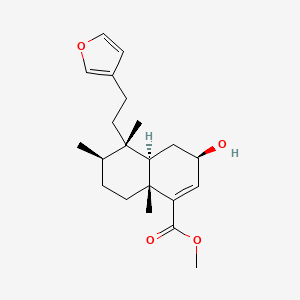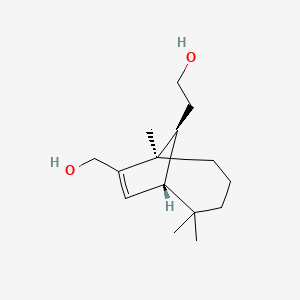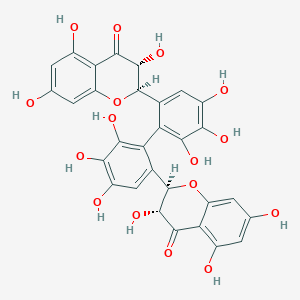
Acuminatanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acuminatanol is a natural product with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone. The compound is primarily isolated from the herbs of Trichoscypha acuminata . This compound has a molecular formula of C30H22O16 and a molecular weight of 638.49 g/mol .
Métodos De Preparación
Análisis De Reacciones Químicas
Acuminatanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Acuminatanol has a wide range of scientific research applications in various fields:
Chemistry: It is used as a reference compound in the study of flavonoids and diterpenes.
Industry: This compound is used in the formulation of nutraceutical products due to its bioactive properties.
Mecanismo De Acción
The mechanism by which Acuminatanol exerts its effects involves several molecular targets and pathways .
Anticancer Activity: This compound suppresses non-small cell lung cancer by elevating CD8+ T cells and downregulating the MUC1-C/PD-L1 axis.
Anti-inflammatory Activity: It alleviates lipopolysaccharide-induced pulmonary inflammation and fibrosis by activating the apelin pathway.
Antimicrobial Activity: This compound exerts antibacterial effects by inhibiting nucleic acid synthesis, altering cytoplasmic membrane function, and reducing cell attachment and biofilm formation.
Comparación Con Compuestos Similares
Acuminatanol is unique due to its specific chemical structure and bioactive properties . Similar compounds include:
Myricetin: A flavonoid with antioxidant and anti-inflammatory properties.
Epigallocatechin: A catechin with strong antioxidant activity.
Taxifolin: A flavonoid known for its anti-inflammatory and anticancer activities.
Dihydromyricetin: A flavonoid with potent cytotoxic activities against various cancer cell lines.
These compounds share some bioactive properties with this compound but differ in their chemical structures and specific mechanisms of action.
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H/t27-,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZIDZAMMOASF-VZNYXHRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


